

Technical Guide: Physicochemical Properties of 4,4-Diethyl-2,2-dimethylhexane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,4-Diethyl-2,2-dimethylhexane

Cat. No.: B14559871

[Get Quote](#)

Abstract

This document provides a detailed analysis of the molecular weight and elemental composition of the branched alkane **4,4-Diethyl-2,2-dimethylhexane**. The determination of its molecular formula is derived from its IUPAC nomenclature. This guide summarizes the key physicochemical data and outlines the standard analytical methodology for empirical validation.

Molecular Structure and Formula

4,4-Diethyl-2,2-dimethylhexane is a saturated hydrocarbon. Its structure is defined by a six-carbon hexane backbone, substituted with two methyl groups at the second carbon (C2) and two ethyl groups at the fourth carbon (C4).

Based on this substitution pattern, the chemical formula is determined to be $C_{12}H_{26}$.^{[1][2]} This formula corresponds to the general formula for alkanes (C_nH_{2n+2}), confirming it as a saturated acyclic hydrocarbon.

Physicochemical Data

The primary physicochemical properties are derived from the molecular formula. The molecular weight is a critical parameter in chemical synthesis, analytical chemistry, and pharmacological studies.

Table 1: Molecular Properties of **4,4-Diethyl-2,2-dimethylhexane**

Property	Value	Source
Molecular Formula	C ₁₂ H ₂₆	IUPAC Name
Molecular Weight	170.33 g/mol	[1][2]
Monoisotopic Mass	170.203450829 Da	[1]
CAS Number	62184-89-8	[1][3]

Determination of Molecular Weight

Theoretical Calculation

The molecular weight is calculated by summing the atomic weights of its constituent atoms.

Using the atomic weights of Carbon (≈ 12.011 amu) and Hydrogen (≈ 1.008 amu):

- Carbon Contribution: $12 \text{ atoms} \times 12.011 \text{ amu/atom} = 144.132 \text{ amu}$
- Hydrogen Contribution: $26 \text{ atoms} \times 1.008 \text{ amu/atom} = 26.208 \text{ amu}$
- Total Molecular Weight: $144.132 + 26.208 = 170.34 \text{ amu (or g/mol)}$

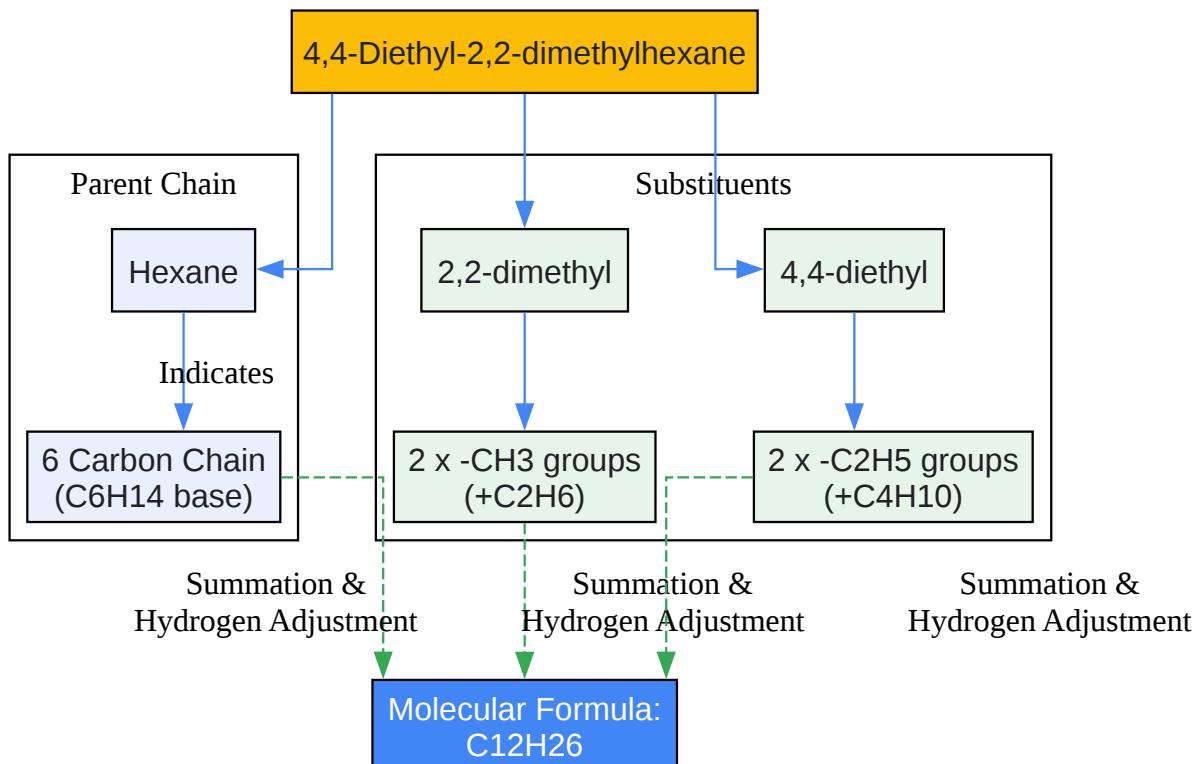
This calculated value is consistent with the published molecular weight of 170.33 g/mol .[1][2]

Experimental Protocol: Mass Spectrometry

For empirical validation, mass spectrometry is the standard technique. The following protocol provides a generalized workflow for determining the molecular weight of a volatile organic compound like **4,4-Diethyl-2,2-dimethylhexane**.

Objective: To confirm the molecular weight and fragmentation pattern of **4,4-Diethyl-2,2-dimethylhexane**.

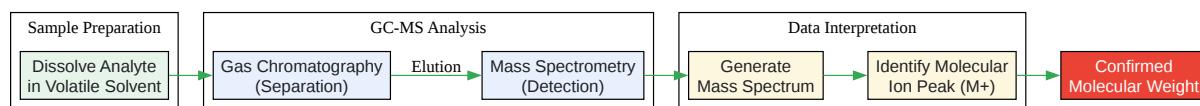
Methodology:


- Sample Preparation: Dissolve a 1 mg/mL solution of the analyte in a volatile solvent (e.g., hexane or dichloromethane).
- Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system.

- GC Separation:
 - Injector Temperature: 250°C
 - Column: DB-5ms or equivalent non-polar capillary column.
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometry Analysis:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: 40-300 m/z.
- Data Analysis: Identify the molecular ion peak (M^+) in the resulting mass spectrum. The m/z value of this peak corresponds to the molecular weight of the compound. Analyze fragmentation patterns to confirm the structure.

Diagrams and Workflows

Logical Derivation of Chemical Formula


The following diagram illustrates the logical process of deconstructing the IUPAC name to arrive at the molecular formula.

[Click to download full resolution via product page](#)

Caption: Logical breakdown of the IUPAC name to determine the molecular formula.

Experimental Workflow

The diagram below outlines the workflow for the experimental determination of molecular weight using GC-MS.

[Click to download full resolution via product page](#)

Caption: Standard experimental workflow for GC-MS molecular weight determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,4-Diethyl-2,2-dimethylhexane | C12H26 | CID 53428785 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 4,4-Diethyl-2,3-dimethylhexane | C12H26 | CID 53428955 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. 4,4-diethyl-2,2-dimethylhexane | CAS#:62184-89-8 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4,4-Diethyl-2,2-dimethylhexane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14559871#molecular-weight-of-4-4-diethyl-2-2-dimethylhexane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com